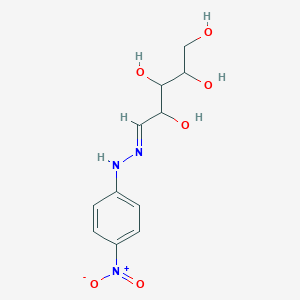![molecular formula C5H6O2 B1660392 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- CAS No. 75658-86-5](/img/structure/B1660392.png)
3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-
Descripción general
Descripción
3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- is an organic compound known for its unique bicyclic structure. This compound is characterized by a three-membered oxirane ring fused to a cyclopentane ring, with a ketone functional group at the second position. It is a white solid that is slightly soluble in water but soluble in most organic solvents .
Métodos De Preparación
The synthesis of 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- typically involves a two-step process:
Epoxidation Reaction: Benzene and butylene oxide are reacted under appropriate conditions to produce (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-ol.
Ketonization Reaction: The product from the first step undergoes a ketonization reaction to yield the target compound, 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-.
Análisis De Reacciones Químicas
3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an endocrine therapy drug for hormone-dependent tumors, such as breast cancer.
Biochemistry and Molecular Biology: The compound is used in neuroscience research, particularly in studies evaluating antipsychotic drugs for schizophrenia treatment.
Organic Synthesis: It serves as an intermediate in the synthesis of bioactive molecules and is used in photochemistry to understand reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- can be compared with other similar compounds, such as:
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: This compound has a phenyl group attached to the bicyclic structure, which can influence its reactivity and applications.
3-Oxabicyclo[3.1.0]hexane-2,4-dione: This compound has an additional ketone group, which can affect its chemical properties and reactivity.
The uniqueness of 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- lies in its specific stereochemistry and the presence of the oxirane ring, which imparts distinct reactivity and applications compared to its analogs .
Propiedades
IUPAC Name |
(1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-5-4-1-3(4)2-7-5/h3-4H,1-2H2/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEPXIIVGHYESL-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1C(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465320 | |
| Record name | 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75658-86-5 | |
| Record name | 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[3-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate](/img/structure/B1660323.png)
![N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}acetamide](/img/structure/B1660325.png)


![7-Hydroxy-5-oxo-4,5-dihydro-thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1660328.png)


